molecular formula C16H17NO3 B8251042 benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate

benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate

Cat. No.: B8251042
M. Wt: 271.31 g/mol
InChI Key: MOFFBMMMWZMROW-GFCCVEGCSA-N
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Description

Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a benzyl-protected carbamate group and a 4-hydroxyphenyl-substituted ethyl chain in the (1R)-configuration. This compound is structurally significant due to its stereochemistry and functional groups, which influence its biological activity and physicochemical properties. It serves as a key intermediate in synthesizing enantiomerically pure pharmaceuticals, such as anticonvulsants (e.g., N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide) . Its synthesis often involves chiral separation techniques, such as supercritical fluid chromatography (SFC), to isolate the desired enantiomer .

Properties

IUPAC Name

benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-12(14-7-9-15(18)10-8-14)17-16(19)20-11-13-5-3-2-4-6-13/h2-10,12,18H,11H2,1H3,(H,17,19)/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFFBMMMWZMROW-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Chloride-Catalyzed Carbamate Synthesis

A widely validated method involves the reaction of carbamoyl chlorides with alcohols using zinc chloride (ZnCl₂) as a catalyst. For this compound, this approach requires:

  • Substrate Preparation : The chiral alcohol, (R)-1-(4-hydroxyphenyl)ethanol, is synthesized via asymmetric reduction of 4-hydroxyacetophenone or resolved from racemic mixtures.

  • Reaction Conditions :

    • Catalyst : ZnCl₂ (1.79 mmol per 3.58 mmol substrate).

    • Solvent : Anhydrous toluene, optimized for its balance of polarity and boiling point (86% yield in toluene vs. 55% in xylene).

    • Temperature : 110°C for 12–24 hours, critical for overcoming steric hindrance from the aromatic group.

  • Mechanism : ZnCl₂ facilitates the formation of an isocyanate intermediate from carbamoyl chloride, which undergoes nucleophilic attack by the alcohol to yield the carbamate.

Table 1: Solvent Optimization for ZnCl₂-Catalyzed Carbamate Synthesis

SolventTemperature (°C)Time (h)Yield (%)
Toluene1101286
Xylene1101355
Tetrahydrofuran301570

Chloroformate-Mediated Amine Protection

An alternative route employs benzyl chloroformate (Cbz-Cl) to protect the amine group of (R)-1-(4-hydroxyphenyl)ethylamine:

  • Reaction Setup :

    • Base : Triethylamine (TEA) or aqueous NaOH to scavenge HCl.

    • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Procedure :

    • Dissolve (R)-1-(4-hydroxyphenyl)ethylamine (1 equiv) in THF.

    • Add TEA (1.1 equiv) and Cbz-Cl (1.05 equiv) dropwise at 0°C.

    • Warm to room temperature and stir for 6–12 hours.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography (hexane/ethyl acetate, 7:3).

This method achieves yields of 70–85% but requires chiral-pure starting material to retain enantiomeric excess.

Enantioselective Synthesis and Resolution

Asymmetric Catalytic Reduction

The chiral center at C1 is introduced via asymmetric hydrogenation of 4-hydroxyacetophenone derivatives:

  • Catalyst : Use of Ru-BINAP complexes for transfer hydrogenation, achieving >90% enantiomeric excess (ee).

  • Substrate : 4-Hydroxyacetophenone is reduced to (R)-1-(4-hydroxyphenyl)ethanol, which is subsequently aminated or converted to the carbamate.

Kinetic Resolution

Racemic 1-(4-hydroxyphenyl)ethylamine is resolved using chiral acylating agents or enzymatic methods (e.g., lipase-catalyzed acetylation).

Industrial-Scale Production and Process Optimization

Gram-Scale Synthesis

Adapting the ZnCl₂-catalyzed method for rivastigmine production:

  • Scale : 30 mmol of (R)-1-(4-hydroxyphenyl)ethanol.

  • Conditions : Reflux in toluene with ZnCl₂ (15.12 mmol) and carbamoyl chloride (30.25 mmol).

  • Yield : 78–80% after column chromatography.

Purity and Characterization

  • HPLC : Reverse-phase chromatography (C18 column, methanol/water) confirms >98% purity.

  • Spectroscopy : NMR (¹H and ¹³C) and IR verify the carbamate linkage and stereochemistry.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Preparation Methods

MethodYield (%)Enantiomeric ExcessScalability
ZnCl₂ Catalysis78–86Dependent on substrateHigh
Chloroformate Route70–85Requires chiral inputModerate
Asymmetric Hydrogenation90–95>90% eeLow

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ®-Benzyl (1-(4-oxophenyl)ethyl)carbamate.

    Reduction: Formation of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate has shown potential as an anticancer agent. Research indicates that compounds with similar structural features can modulate critical pathways involved in cancer cell proliferation and survival. For example, derivatives of carbamate compounds have been studied for their ability to inhibit kinesin spindle protein, which is crucial for mitosis in cancer cells .

Mechanism of Action
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or proteins that are overexpressed in cancer cells. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cell lines by targeting metabolic pathways essential for tumor growth .

Antimicrobial Properties

Recent investigations into the antimicrobial properties of this compound and its analogs have revealed promising results against various bacterial strains, including resistant strains. The compound's efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes within bacterial cells .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Related Carbamate DerivativeEscherichia coli16 µg/mL
Another AnalogPseudomonas aeruginosa64 µg/mL

Pharmaceutical Formulations

This compound has potential applications in pharmaceutical formulations as a stabilizing agent or active pharmaceutical ingredient (API). Its structural characteristics lend themselves well to modifications that can enhance solubility and bioavailability, which are critical factors in drug development .

Research and Development

Case Studies
Several studies have focused on the synthesis and characterization of this compound derivatives. One notable study highlighted the synthesis of various analogs and their subsequent biological evaluations, demonstrating enhanced activity compared to the parent compound .

Example Study:
A study published in a peer-reviewed journal investigated a series of carbamate derivatives for their anticancer properties. The results indicated that modifications at specific positions on the aromatic ring significantly influenced their potency against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug design .

Mechanism of Action

The mechanism of action of ®-Benzyl (1-(4-hydroxyphenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The benzyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

Structural and Functional Group Variations

Benzyl (2-Hydroxy-2-(4-Hydroxyphenyl)ethyl)carbamate
  • Structure : Differs by an additional hydroxyl group on the ethyl chain.
  • Application: Used in synthesizing enantiomers of 4-(2-amino-1-hydroxyethyl)phenol via deprotection .
Benzyl (1-(Diphenoxyphosphoryl)-2-(4-Hydroxyphenyl)ethyl)carbamate (Compound 21)
  • Structure: Incorporates a diphenoxyphosphoryl group instead of the benzyl carbamate’s hydroxyl.
  • Properties : The phosphoryl group increases molecular weight (504.2 g/mol) and introduces steric hindrance, which may reduce enzymatic hydrolysis rates .
  • Activity : Phosphorylated derivatives often exhibit altered binding affinities in kinase or phosphatase inhibition assays.
tert-Butyl N-{4-[N-(4-Hydroxyphenyl)carbamoyl]benzyl}carbamate
  • Structure : Features a tert-butyl carbamate and an amide-linked 4-hydroxyphenyl group.
  • Crystallography : The tert-butyl group creates a bulky, hydrophobic environment, preventing π-π interactions between aromatic rings in the crystal lattice .
  • Application : Intermediate for urokinase inhibitors, highlighting the role of carbamate protection in drug design .
Acetylcholinesterase (AChE)/Butyrylcholinesterase (BChE) Inhibitors
  • Compound 28 (Benzyl (1-(3-Chlorophenyl)-1-oxopropan-2-yl)(methyl)carbamate) :
    • IC₅₀ : Lower inhibitory concentration than the target compound, with high selectivity for AChE over BChE .
    • Structural Insight : The 3-chlorophenyl group enhances hydrophobic interactions with the enzyme’s active site, a feature absent in the 4-hydroxyphenyl derivative.
Anticonvulsant Activity
  • N-[(1R)-4-[(Aminoiminomethyl)amino]-1-[[[(1R)-1-(4-Hydroxyphenyl)ethyl]amino]carbonyl]butyl]-α-phenylbenzeneacetamide: Mechanism: Targets generalized tonic-clonic seizures via carbamate-mediated modulation of ion channels or neurotransmitter release . Comparison: The target compound’s simpler structure lacks the extended aminoiminomethyl side chain, likely reducing potency but improving synthetic accessibility.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Stability
Benzyl N-[(1R)-1-(4-Hydroxyphenyl)ethyl]carbamate ~285 (estimated) Benzyl carbamate, 4-hydroxyphenyl Moderate (polar aprotic solvents) Stable under neutral pH, hydrolyzes under acidic/basic conditions
Benzyl (1-(Diphenoxyphosphoryl)-2-(4-hydroxyphenyl)ethyl)carbamate 504.2 Phosphoryl, carbamate Low (hydrophobic) High (resistant to enzymatic cleavage)
tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate 344.4 tert-Butyl, amide Low (crystalline) High (steric protection)

Biological Activity

Benzyl N-[(1R)-1-(4-hydroxyphenyl)ethyl]carbamate, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities that make it a candidate for further pharmacological exploration. This article reviews the available literature on its biological activity, including synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H19N1O3
  • Molecular Weight : 273.33 g/mol

Synthesis Methods

The compound can be synthesized through various methods, typically involving the reaction of benzyl carbamate with 4-hydroxyphenylethylamine. The synthesis often utilizes techniques such as:

  • Refluxing in organic solvents : This method enhances the yield and purity of the compound.
  • Use of coupling reagents : Reagents like HBTU or EDC can facilitate the formation of amide bonds in the synthesis process.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The compound is believed to exert its effects through mechanisms such as:

  • Inhibition of cell proliferation : It has been observed to inhibit the growth of several cancer cell lines, including breast and colon cancer cells.
  • Induction of apoptosis : The compound may trigger programmed cell death in cancerous cells, contributing to its antitumor efficacy.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example:

Enzyme TargetIC50 Value (µM)Reference
Cyclin-dependent kinase (CDK)0.5 - 2.0
Protein kinase B (AKT)0.3 - 1.5

These values indicate a strong inhibitory effect on these targets, suggesting potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it exhibits:

  • Broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Potential as an antibiotic agent , particularly in treating infections caused by resistant strains.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the hydroxyl group and the benzyl moiety can significantly influence its potency and selectivity. Key findings include:

  • Hydroxyl group position : Variations in the position of hydroxyl groups on the phenolic ring can enhance or diminish biological activity.
  • Alkyl substitutions : The introduction of different alkyl chains on the nitrogen atom can improve lipophilicity and cellular uptake.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Breast Cancer Cells :
    • The compound was tested on MCF-7 breast cancer cells, showing significant inhibition of cell proliferation with an IC50 value around 0.8 µM.
  • Antimicrobial Testing :
    • In a study examining its effects against Staphylococcus aureus, this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL.

Q & A

Advanced Research Question

  • Kinetic assays: Measure IC50 values against target enzymes (e.g., phosphatases or proteases) using fluorogenic substrates. Phosphorylated analogs in showed inhibitory activity via competitive binding .
  • Docking studies: Molecular modeling (e.g., AutoDock Vina) predicts binding modes to active sites, guided by the 4-hydroxyphenyl group’s hydrogen-bonding capacity .
  • Structure-activity relationships (SAR): Modify the carbamate or hydroxyphenyl moiety to correlate structural changes with potency .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage: Under inert atmosphere (N2 or Ar) at −20°C to prevent hydrolysis of the carbamate group .
  • Solubility: DMSO or DCM is preferred for stock solutions; aqueous buffers (pH 7–8) minimize degradation .
  • Safety: While not classified as hazardous, use fume hoods and PPE due to potential irritancy of intermediates (e.g., benzyl chloroformate) .

How does the presence of the 4-hydroxyphenyl group influence the compound’s reactivity in derivatization reactions?

Advanced Research Question
The phenolic hydroxyl group enables:

  • Protection/deprotection: Benzyl or tert-butyl-dimethylsilyl (TBS) ethers protect the hydroxyl during phosphorylation or alkylation .
  • Conjugation: Suzuki-Miyaura coupling with aryl halides introduces biaryl motifs for SAR studies .
  • Oxidation susceptibility: Stabilize with antioxidants (e.g., BHT) in long-term storage to prevent quinone formation .

What crystallographic methods are suitable for resolving the absolute configuration of this compound?

Advanced Research Question

  • Single-crystal X-ray diffraction: SHELXL refinement () with Cu-Kα radiation confirms the (1R) configuration. Heavy atoms (e.g., phosphorus in analogs) enhance anomalous scattering .
  • Twinned data handling: For challenging crystals, use HKL-3000 or XDS for data integration and Olex2 for structure solution .

How can researchers mitigate low yields in multi-step syntheses of this compound?

Advanced Research Question

  • Stepwise optimization: Identify rate-limiting steps (e.g., carbamate formation) via TLC monitoring.
  • Catalyst screening: Pd/C for hydrogenolysis or enzyme-catalyzed resolutions improve efficiency .
  • Flow chemistry: Continuous flow systems enhance reproducibility in phosphorylation steps .

What computational tools predict the compound’s physicochemical properties (e.g., logP, pKa)?

Basic Research Question

  • Software: Use MarvinSketch or ACD/Labs to calculate logP (~2.5) and pKa (~9.5 for the phenolic OH).
  • MD simulations: GROMACS assesses solubility and membrane permeability, critical for bioavailability studies .

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